molecular formula C24H29N5O4 B4987093 5-NITRO-N4,N6-BIS[(4-PROPOXYPHENYL)METHYL]PYRIMIDINE-4,6-DIAMINE

5-NITRO-N4,N6-BIS[(4-PROPOXYPHENYL)METHYL]PYRIMIDINE-4,6-DIAMINE

Cat. No.: B4987093
M. Wt: 451.5 g/mol
InChI Key: SHQCSMGFPVJSQC-UHFFFAOYSA-N
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Description

5-NITRO-N4,N6-BIS[(4-PROPOXYPHENYL)METHYL]PYRIMIDINE-4,6-DIAMINE is a complex organic compound belonging to the class of pyrimidine derivatives This compound is characterized by the presence of a nitro group at the 5-position and two propoxyphenylmethyl groups at the N4 and N6 positions of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-NITRO-N4,N6-BIS[(4-PROPOXYPHENYL)METHYL]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine precursor followed by the introduction of propoxyphenylmethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the synthesis and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-NITRO-N4,N6-BIS[(4-PROPOXYPHENYL)METHYL]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups at the propoxyphenylmethyl positions.

Scientific Research Applications

5-NITRO-N4,N6-BIS[(4-PROPOXYPHENYL)METHYL]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-NITRO-N4,N6-BIS[(4-PROPOXYPHENYL)METHYL]PYRIMIDINE-4,6-DIAMINE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The nitro group and propoxyphenylmethyl substituents play a crucial role in determining the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-N4,N6-diphenylpyrimidine-4,6-diamine: This compound has similar structural features but lacks the propoxy groups, which may affect its chemical reactivity and biological activity.

    N4,N6-bis(2-phenylethyl)pyrimidine-4,6-diamine: Another related compound with different substituents at the N4 and N6 positions, influencing its properties and applications.

Uniqueness

5-NITRO-N4,N6-BIS[(4-PROPOXYPHENYL)METHYL]PYRIMIDINE-4,6-DIAMINE is unique due to the presence of propoxyphenylmethyl groups, which can enhance its solubility, stability, and potential biological activity compared to similar compounds. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-nitro-4-N,6-N-bis[(4-propoxyphenyl)methyl]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O4/c1-3-13-32-20-9-5-18(6-10-20)15-25-23-22(29(30)31)24(28-17-27-23)26-16-19-7-11-21(12-8-19)33-14-4-2/h5-12,17H,3-4,13-16H2,1-2H3,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQCSMGFPVJSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CNC2=C(C(=NC=N2)NCC3=CC=C(C=C3)OCCC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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